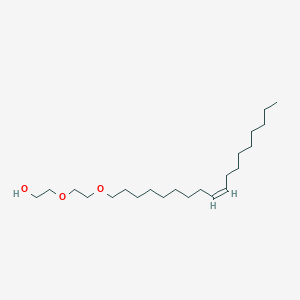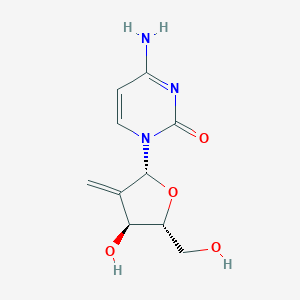
2'-Deoxy-2'-methylenecytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Deoxy-2'-methylenecytidine (dMCD) is a synthetic nucleoside analog that has attracted significant attention in recent years due to its potential applications in scientific research. This molecule is structurally similar to cytidine, a nucleoside found in RNA and DNA, but with a methylene group instead of a hydroxyl group at the 2' position. This modification makes dMCD resistant to degradation by nucleases and allows it to selectively target cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
DMCD acts as a chain terminator in DNA and RNA synthesis, inhibiting the elongation of the nucleic acid chain. Its mechanism of action is similar to that of other nucleoside analogs, such as 5-fluorouracil and cytarabine. 2'-Deoxy-2'-methylenecytidine is incorporated into the growing nucleic acid chain by the cellular machinery, but its methylene group prevents further elongation, leading to the termination of the chain.
Effets Biochimiques Et Physiologiques
DMCD has been shown to selectively target cancer cells, making it a promising candidate for cancer therapy. Its incorporation into DNA and RNA leads to the inhibition of cell division and proliferation, ultimately leading to cell death. 2'-Deoxy-2'-methylenecytidine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2'-Deoxy-2'-methylenecytidine is its fluorescent properties, which allow for the visualization of RNA in living cells. This technique has several advantages over traditional methods, such as in situ hybridization, including higher sensitivity and specificity. However, 2'-Deoxy-2'-methylenecytidine has several limitations as well. Its synthesis is complex and requires specialized equipment and expertise. Additionally, its use as a chain terminator can lead to off-target effects and toxicity in vivo.
Orientations Futures
There are several potential future directions for 2'-Deoxy-2'-methylenecytidine research. One area of interest is the development of new synthetic methods to improve yield and purity. Another area is the optimization of 2'-Deoxy-2'-methylenecytidine as a fluorescent probe for RNA imaging, including the development of new derivatives with improved properties. Additionally, there is potential for the use of 2'-Deoxy-2'-methylenecytidine in combination with other nucleoside analogs for cancer therapy, as well as the exploration of its anti-inflammatory effects in vivo.
Méthodes De Synthèse
The synthesis of 2'-Deoxy-2'-methylenecytidine involves the reaction of 2'-deoxyuridine with methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a Michael addition followed by an elimination reaction to form the final product. This method has been optimized to yield high purity 2'-Deoxy-2'-methylenecytidine with good yields.
Applications De Recherche Scientifique
DMCD has several potential applications in scientific research. One of the most promising is its use as a fluorescent probe for RNA imaging. 2'-Deoxy-2'-methylenecytidine can be incorporated into RNA molecules using standard chemical synthesis methods, and its fluorescence properties allow for the visualization of RNA in living cells. This technique has been used to study RNA localization, trafficking, and turnover in various cell types.
Propriétés
Numéro CAS |
119804-96-5 |
|---|---|
Nom du produit |
2'-Deoxy-2'-methylenecytidine |
Formule moléculaire |
C10H13N3O4 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O4/c1-5-8(15)6(4-14)17-9(5)13-3-2-7(11)12-10(13)16/h2-3,6,8-9,14-15H,1,4H2,(H2,11,12,16)/t6-,8+,9-/m1/s1 |
Clé InChI |
PULHLIOPJXPGJN-BWVDBABLSA-N |
SMILES isomérique |
C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
SMILES |
C=C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
SMILES canonique |
C=C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Synonymes |
1-(2-deoxy-2-methylene-erythro-pentofuranosyl)cytidine 2'-deoxy-2'-methylenecytidine 2'-deoxy-2'-methylidenecytidine 2'-methyl-2'-deoxyidenecytidine 2'-methyl-2'-deoxyidenecytidine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




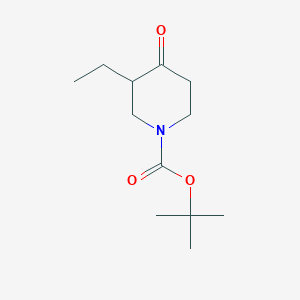


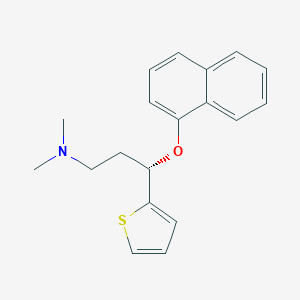

![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)
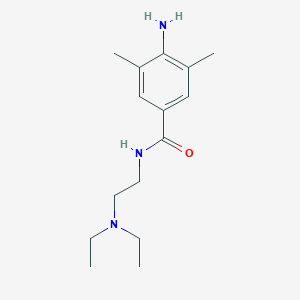

![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
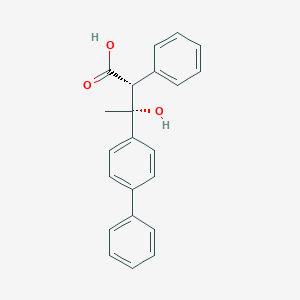
![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)

